molecular formula C10H18N2O3 B13258603 Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate

Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate

Cat. No.: B13258603
M. Wt: 214.26 g/mol
InChI Key: JKLPEUPOHNTJKR-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate is a chemical compound with a complex structure that includes a piperidine ring and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is often preferred due to their ability to maintain consistent reaction conditions and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and formamido-containing molecules. Examples include:

  • Methyl (2R)-2-{[(2S)-piperidin-2-yl]amino}propanoate
  • Ethyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate

Uniqueness

Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl (2R)-2-[[(2S)-piperidine-2-carbonyl]amino]propanoate

InChI

InChI=1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

JKLPEUPOHNTJKR-SFYZADRCSA-N

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)[C@@H]1CCCCN1

Canonical SMILES

CC(C(=O)OC)NC(=O)C1CCCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.